(Rac)-BI 703704

sGC isoform selectivity GC-2 activation cGMP signaling

This racemic sGC activator is the essential dual-isoform control for research, distinguished by its uniquely strong activation of the GC-2 isoform compared to earlier compounds like BAY 60-2770. It is validated in ZSF1 rat models of diabetic nephropathy, showing a 76.7% reduction in urinary protein. Its robust efficacy under oxidative stress makes it the definitive choice for studying vascular dysfunction in fibrotic diseases, ensuring your results reflect true pathway activation.

Molecular Formula C32H37N3O4S
Molecular Weight 559.7 g/mol
Cat. No. B11935806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-BI 703704
Molecular FormulaC32H37N3O4S
Molecular Weight559.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)C(=O)N3CCCCC3)C)C4=CSC(=N4)N5CC6CCC(C5)C6C(=O)O
InChIInChI=1S/C32H37N3O4S/c1-20-6-11-28(39-18-25-10-7-22(15-21(25)2)30(36)34-12-4-3-5-13-34)26(14-20)27-19-40-32(33-27)35-16-23-8-9-24(17-35)29(23)31(37)38/h6-7,10-11,14-15,19,23-24,29H,3-5,8-9,12-13,16-18H2,1-2H3,(H,37,38)/t23-,24+,29?
InChIKeyLRGRKWVKESEOGZ-PFYMKENHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (Rac)-BI 703704 — An sGC Activator with Distinct Isoform and Functional Profiles


(Rac)-BI 703704 (CAS 1423067-48-4, MW 559.72) is a potent small-molecule activator of soluble guanylyl cyclase (sGC) . This compound is the racemic form of the clinical-stage sGC activator BI 703704, which targets the NO-sGC-cGMP signaling axis and has been extensively characterized in preclinical models of diabetic nephropathy and vascular dysfunction [1]. Critically, (Rac)-BI 703704 demonstrates unique sGC isoform activation characteristics relative to other sGC activators, particularly with respect to GC-2 isoform engagement, making it a valuable tool compound for isoform-specific research and for benchmarking novel sGC-targeting agents [2].

Why (Rac)-BI 703704 Cannot Be Simply Substituted by Other sGC Activators in Research Procurement


Generic substitution among sGC activators is scientifically invalid due to fundamental differences in isoform engagement and functional efficacy under disease-relevant oxidative stress conditions. While many sGC activators (e.g., cinaciguat, BAY 60-2770) and sGC stimulators (e.g., riociguat, vericiguat) are grouped broadly as 'sGC modulators,' their isoform activation profiles and performance in pathophysiological contexts vary markedly [1]. Specifically, (Rac)-BI 703704 exhibits quantitatively stronger activation of the GC-2 isoform compared to BAY 60-2770, whereas runcaciguat acts as a GC-1-selective activator and a functional GC-2 antagonist [2]. Furthermore, in fibrotic liver tissue where oxidative stress renders sGC non-responsive to NO, only sGC activators—not stimulators like riociguat—maintain functional efficacy, underscoring that these compounds are not functionally interchangeable [3]. Selecting the wrong tool compound can lead to misinterpretation of isoform-specific biology and erroneous cross-study comparisons.

(Rac)-BI 703704 Quantitative Evidence Guide: Head-to-Head Differentiation Against Comparator sGC Modulators


Superior GC-2 Isoform Activation: (Rac)-BI 703704 vs. BAY 60-2770

In direct head-to-head concentration-response measurements comparing sGC activators, (Rac)-BI 703704 produced substantially stronger activation of the GC-2 isoform than BAY 60-2770, while both compounds exhibited approximately equivalent potency on the GC-1 isoform [1]. This differential isoform profile is critical for experiments where GC-2-mediated signaling is under investigation and for benchmarking novel isoform-selective compounds.

sGC isoform selectivity GC-2 activation cGMP signaling

Dose-Dependent Reduction in Urinary Protein Excretion (UPE) in ZSF1 Rat Diabetic Nephropathy Model

In a 15-week study in obese ZSF1 rats—a validated model of type 2 diabetes with progressive nephropathy—(Rac)-BI 703704 produced dose-dependent reductions in urinary protein excretion (UPE), a key clinical marker of renal damage [1]. At the highest dose tested (10 mg/kg/d), UPE decreased from 463 ± 58 mg/d in vehicle controls to 108 ± 23 mg/d, representing a 76.7% reduction. Notably, renoprotective effects were observed at the 3 mg/kg/d dose (283 ± 45 mg/d, a 38.9% reduction) without significant alterations in mean arterial pressure, indicating a therapeutic window for renal protection independent of systemic hemodynamic effects [1].

diabetic nephropathy renal protection proteinuria ZSF1 rat

Functional Differentiation: sGC Activator (BI 703704) vs. sGC Stimulator (Riociguat) Under Oxidative Stress

In an ex vivo precision-cut liver slice (PCLS) model, both (Rac)-BI 703704 (an sGC activator) and riociguat (an sGC stimulator) prevented serotonin-induced vascular contraction in slices from naive rats, confirming functional sGC pathway engagement [1]. However, in PCLS derived from the rat CCl4 NASH model—which exhibits oxidative stress and fibrotic pathology—only the sGC activator (Rac)-BI 703704 maintained responsiveness, whereas the sGC stimulator riociguat failed to prevent contraction [1]. This functional divergence arises because oxidative stress renders the sGC heme moiety oxidized, making the enzyme non-responsive to NO-dependent stimulators but still accessible to heme-independent activators.

fibrosis oxidative stress vascular function liver slices sGC activator vs. stimulator

Isoform Selectivity Spectrum: (Rac)-BI 703704 vs. Runcaciguat (GC-1 Selective Activator)

In a comprehensive comparative study of sGC activator isoform selectivity, runcaciguat (BAY 1101042) was identified as the first GC-1-selective sGC activator and further acts as a competitive antagonist of other activators at the GC-2 isoform [1]. In contrast, (Rac)-BI 703704 activates both GC-1 and GC-2 isoforms, with particularly robust GC-2 activation relative to BAY 60-2770 [1]. This positions (Rac)-BI 703704 as a dual-isoform activator tool compound, distinct from both the GC-1-selective runcaciguat and the weaker GC-2 activator BAY 60-2770, enabling researchers to probe the functional contributions of both isoforms simultaneously.

sGC isoform selectivity GC-1 GC-2 runcaciguat

Optimal Research Application Scenarios for (Rac)-BI 703704 Based on Quantitative Evidence


Investigating Differential GC-1 vs. GC-2 Isoform Contributions to cGMP Signaling

(Rac)-BI 703704 is optimally deployed as a dual-isoform sGC activator control in experiments designed to dissect the distinct functional roles of the GC-1 and GC-2 isoforms. Its strong activation of GC-2—quantitatively superior to that of BAY 60-2770—combined with robust GC-1 activation, makes it an essential comparator when runcaciguat (GC-1-selective) is used to isolate GC-1-specific effects [1]. Studies employing this comparative framework can elucidate isoform-specific downstream signaling pathways, a critical need highlighted by recent findings that GC-1 and GC-2 are not functionally indistinguishable [1].

Renal Protection Studies in Models of Type 2 Diabetic Nephropathy

Based on the robust, dose-dependent reduction in urinary protein excretion demonstrated in the ZSF1 rat model—76.7% reduction at 10 mg/kg/d and 38.9% at 3 mg/kg/d—(Rac)-BI 703704 is a validated reference compound for preclinical studies of diabetic nephropathy and renal sGC-cGMP pathway modulation [1]. The documented separation between renoprotective doses (3 mg/kg/d) and doses affecting systemic hemodynamics provides a defined therapeutic window for studies focused on direct renal mechanisms independent of blood pressure alterations [1].

Vascular Function Studies Under Oxidative Stress Conditions (Fibrosis, NASH)

(Rac)-BI 703704 is uniquely suited for ex vivo and in vivo studies of vascular reactivity in disease states characterized by oxidative stress, such as liver fibrosis/NASH. As demonstrated in the PCLS model, sGC activators—unlike sGC stimulators—retain functional efficacy when the sGC heme moiety is oxidized, a condition prevalent in fibrotic microenvironments [1]. (Rac)-BI 703704 should be the compound of choice when modeling vascular dysfunction in fibrotic tissues, ensuring experimental results reflect the true pharmacological potential of sGC pathway activation under pathophysiologically relevant conditions [1].

Benchmarking and Validating Novel Isoform-Selective sGC Activators

For medicinal chemistry and drug discovery programs developing next-generation isoform-selective sGC activators, (Rac)-BI 703704 serves as an essential dual-isoform reference standard. Its well-characterized isoform activation profile—with particularly strong GC-2 engagement compared to earlier activators like BAY 60-2770—provides a critical benchmark for assessing the selectivity and potency improvements of novel chemical entities [1]. Procurement of (Rac)-BI 703704 is justified for any screening cascade requiring a pan-isoform activator control with established performance metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-BI 703704

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.